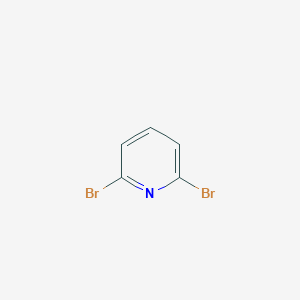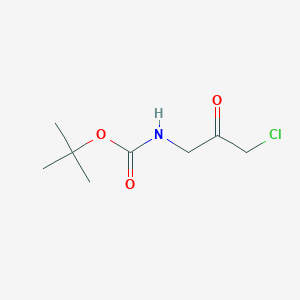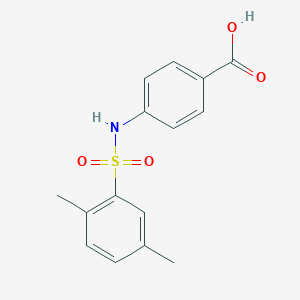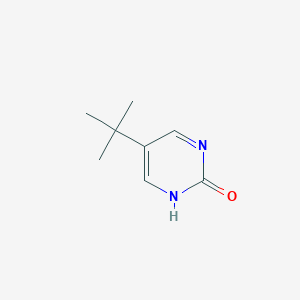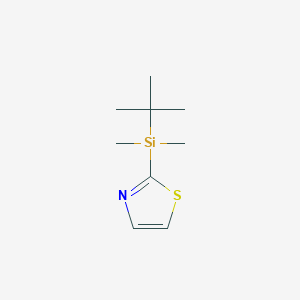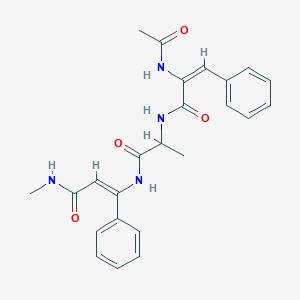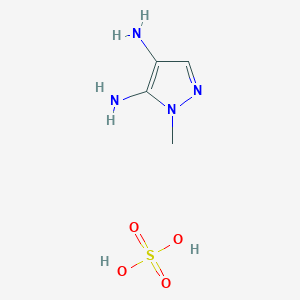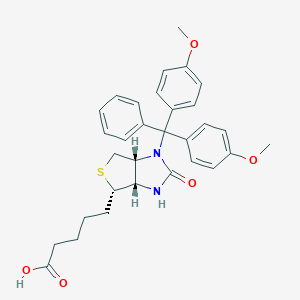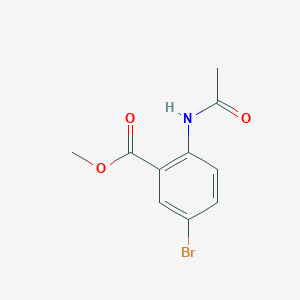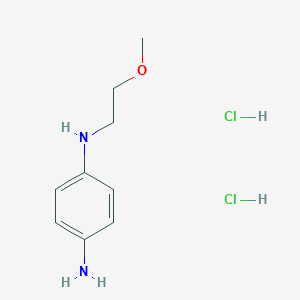
N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related N-arylbenzene-1,2-diamines is described in the first paper, where 4-methoxyazobenzenes are irradiated in DMF containing hydrochloric acid to yield N2-aryl-4-methoxybenzene-1,2-diamines as the major product . This suggests that a similar approach might be applicable for synthesizing N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride, albeit with necessary adjustments to the starting materials and reaction conditions to target the 1,4-diamine specifically.
Molecular Structure Analysis
The second paper provides an example of a structurally related compound, where X-ray diffraction, IR-NMR spectroscopy, and DFT studies are used to characterize the molecular structure . These techniques could be employed to analyze the molecular structure of N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride, providing information on bond lengths, angles, and overall geometry.
Chemical Reactions Analysis
The reactivity of a related compound, 2-(methoxymethyl)benzene-1,4-diamine, is explored in the fifth paper, which examines the effects of substituents on the compound's reactivity . This study indicates that electron-withdrawing groups can influence the rate of oxidation and coupling reactions. By analogy, the methoxyethyl group in N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride could similarly affect its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The third paper discusses the aggregation-induced emission enhancement (AIEE) characteristics of a related compound, N,N'-bis(4-methoxysalicylide)benzene-1,4-diamine . This property is significant for understanding the photophysical behavior of the compound, which could be relevant for N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride if it exhibits similar behavior. The fourth paper describes the crystal structure and intermolecular interactions of 2-Chloro-N-(4-methoxyphenyl)benzamide, which provides insights into how substituents like methoxy groups can influence the solid-state packing and hydrogen bonding of related compounds .
Scientific Research Applications
Mechanistic Insights in Chemical Kinetics
N-(2-Methoxyethyl)benzene-1,4-diamine derivatives exhibit unique reactivity due to the presence of electron-withdrawing groups, affecting their oxidation rates and coupling steps in chemical reactions. These characteristics are crucial in understanding the kinetic behaviors of such compounds in various chemical processes, offering insights into the design of new materials and reaction mechanisms (Bailey et al., 2017).
Aggregation-Induced Emission Enhancement
Derivatives of N-(2-Methoxyethyl)benzene-1,4-diamine demonstrate aggregation-induced emission enhancement (AIEE) properties. This phenomenon, where compounds exhibit increased fluorescence in aggregated states, has potential applications in fluorescent sensing and organic light-emitting diodes (OLEDs) technology, highlighting the relevance of these compounds in advanced material sciences (Wu et al., 2015).
Amoebicidal Activity
N,N'-disubstituted diamines, including those derived from N-(2-Methoxyethyl)benzene-1,4-diamine, have been explored for their amoebicidal activities, indicating their potential in developing new therapeutic agents against parasitic infections (Kachroo et al., 1986).
Corrosion Inhibition
Compounds based on N-(2-Methoxyethyl)benzene-1,4-diamine serve as effective corrosion inhibitors for metals, particularly in acidic environments. Their application in protecting metal surfaces from corrosion is valuable in industrial processes, including oil well acidization and steel pickling (Singh & Quraishi, 2016).
Advanced Polymer Science
N-(2-Methoxyethyl)benzene-1,4-diamine derivatives are integral in synthesizing aromatic polyamides and polyimides, contributing to the development of high-performance materials with applications in aerospace, electronics, and beyond. These materials are celebrated for their thermal stability, mechanical strength, and chemical resistance (Yang et al., 1996), (Liu et al., 2005).
properties
IUPAC Name |
4-N-(2-methoxyethyl)benzene-1,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-7-6-11-9-4-2-8(10)3-5-9;;/h2-5,11H,6-7,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIJPFIYXBNVAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=CC=C(C=C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70892459 | |
| Record name | 1,4-Benzenediamine, N1-(2-methoxyethyl)-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxyethyl)benzene-1,4-diamine dihydrochloride | |
CAS RN |
72584-59-9 | |
| Record name | N-Methoxyethyl-p-phenylenediamine dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072584599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, N1-(2-methoxyethyl)-, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70892459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-methoxyethyl)benzene-1,4-diamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHOXYETHYL-P-PHENYLENEDIAMINE DIHYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1JV37DF9KA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, (1R-exo)-(9CI)](/img/structure/B144719.png)
